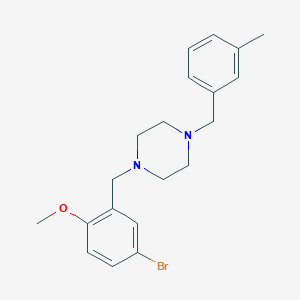
1-(5-bromo-2-methoxybenzyl)-4-(3-methylbenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-bromo-2-methoxybenzyl)-4-(3-methylbenzyl)piperazine, also known as BZP, is a synthetic compound that belongs to the class of piperazines. It was first synthesized in the 1970s and gained popularity as a recreational drug due to its stimulant effects. However, in recent years, BZP has gained attention in scientific research for its potential use in the treatment of various medical conditions.
Mecanismo De Acción
1-(5-bromo-2-methoxybenzyl)-4-(3-methylbenzyl)piperazine acts as a stimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in increased stimulation of the central nervous system, leading to effects such as increased energy, alertness, and euphoria.
Biochemical and Physiological Effects
1-(5-bromo-2-methoxybenzyl)-4-(3-methylbenzyl)piperazine has been found to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It can also cause pupil dilation, dry mouth, and sweating. 1-(5-bromo-2-methoxybenzyl)-4-(3-methylbenzyl)piperazine has also been found to have an impact on the immune system, with studies showing that it can increase the production of cytokines, which are proteins that play a role in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(5-bromo-2-methoxybenzyl)-4-(3-methylbenzyl)piperazine has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has a well-understood mechanism of action. However, there are also limitations to its use. 1-(5-bromo-2-methoxybenzyl)-4-(3-methylbenzyl)piperazine has a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity. Additionally, the use of 1-(5-bromo-2-methoxybenzyl)-4-(3-methylbenzyl)piperazine in research is limited by its classification as a controlled substance in many countries.
Direcciones Futuras
There are several potential future directions for research on 1-(5-bromo-2-methoxybenzyl)-4-(3-methylbenzyl)piperazine. One area of interest is its potential use in the treatment of depression and anxiety. 1-(5-bromo-2-methoxybenzyl)-4-(3-methylbenzyl)piperazine has been found to have antidepressant and anxiolytic effects in animal studies, and further research is needed to determine its efficacy in humans. Another area of interest is the potential use of 1-(5-bromo-2-methoxybenzyl)-4-(3-methylbenzyl)piperazine in the treatment of ADHD. 1-(5-bromo-2-methoxybenzyl)-4-(3-methylbenzyl)piperazine has been found to improve cognitive function in animal studies, and further research is needed to determine its potential as a treatment for ADHD. Finally, there is interest in developing new synthetic compounds based on the structure of 1-(5-bromo-2-methoxybenzyl)-4-(3-methylbenzyl)piperazine that may have improved therapeutic properties.
Métodos De Síntesis
1-(5-bromo-2-methoxybenzyl)-4-(3-methylbenzyl)piperazine can be synthesized using a variety of methods, including the reaction of 2-methoxy-5-bromo-benzyl chloride with 3-methylbenzylpiperazine in the presence of a base. The reaction results in the formation of 1-(5-bromo-2-methoxybenzyl)-4-(3-methylbenzyl)piperazine, which can be purified using various methods such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-(5-bromo-2-methoxybenzyl)-4-(3-methylbenzyl)piperazine has been studied for its potential use in the treatment of various medical conditions, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD). In a study conducted on rats, 1-(5-bromo-2-methoxybenzyl)-4-(3-methylbenzyl)piperazine was found to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that play a role in regulating mood and behavior.
Propiedades
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN2O/c1-16-4-3-5-17(12-16)14-22-8-10-23(11-9-22)15-18-13-19(21)6-7-20(18)24-2/h3-7,12-13H,8-11,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMZRPSVYZFZSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)CC3=C(C=CC(=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Bromo-2-methoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}-1H-indol-1-yl)acetamide](/img/structure/B6121052.png)
![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B6121055.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2,6-dimethyl-5-hepten-1-amine](/img/structure/B6121064.png)
![4-bromo-2-{[(cyclopropylmethyl)(propyl)amino]methyl}-6-methoxyphenol](/img/structure/B6121068.png)
![2-[(2-chloro-4-fluorophenoxy)methyl]-N-(tetrahydro-2H-pyran-2-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6121072.png)
![2-(methylamino)-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]isonicotinamide](/img/structure/B6121078.png)
![1-methyl-N-(1-phenylpropyl)-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B6121085.png)
![2-[4-(2,5-dimethoxybenzyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6121087.png)
![3-{[(cyclohexylamino)carbonyl]amino}benzoic acid](/img/structure/B6121090.png)

![N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(methylthio)benzamide](/img/structure/B6121108.png)
![4-{[3-(3-chlorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}-2,6-dimethylphenol](/img/structure/B6121116.png)
![N-(3-chlorophenyl)-N'-{5-[(3,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6121134.png)
